molecular formula C6H14ClNO B2693290 3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride CAS No. 2008714-48-3

3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride

Cat. No.: B2693290
CAS No.: 2008714-48-3
M. Wt: 151.63
InChI Key: MTKMKFLGNYCBBM-KNCHESJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride is a chemical compound with the molecular formula C6H13NO·HCl and a molecular weight of 151.64 g/mol . It is a hydrochloride salt form of 3-(2-aminoethyl)cyclobutan-1-ol, which is characterized by the presence of an aminoethyl group attached to a cyclobutanol ring. This compound is typically found in a powder form and is used in various scientific research applications.

Preparation Methods

The synthesis of 3-(2-aminoethyl)cyclobutan-1-ol hydrochloride involves several steps. One common synthetic route includes the reaction of cyclobutanone with ethylenediamine under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride undergoes various types of chemical reactions, including:

Scientific Research Applications

3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the development of biologically active molecules.

    Medicine: Research studies explore its potential therapeutic applications, including its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-aminoethyl)cyclobutan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The aminoethyl group allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-(2-aminoethyl)cyclobutan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c7-2-1-5-3-6(8)4-5;/h5-6,8H,1-4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKMKFLGNYCBBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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